Cas no 1339196-01-8 (1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)

1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane
- CS-0275637
- AKOS012776479
- 1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane
- EN300-1134081
- 1339196-01-8
-
- インチ: 1S/C14H27BrO/c1-5-12(4)16-14(10-15)8-6-13(7-9-14)11(2)3/h11-13H,5-10H2,1-4H3
- InChIKey: DJMKMEGYACILQH-UHFFFAOYSA-N
- SMILES: BrCC1(CCC(C(C)C)CC1)OC(C)CC
計算された属性
- 精确分子量: 290.12453g/mol
- 同位素质量: 290.12453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- XLogP3: 4.8
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134081-2.5g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1134081-0.05g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1134081-0.5g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1134081-1g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 1g |
$770.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346307-50mg |
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane |
1339196-01-8 | 98% | 50mg |
¥17409.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346307-1g |
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane |
1339196-01-8 | 98% | 1g |
¥19094.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346307-250mg |
1-(Bromomethyl)-1-(sec-butoxy)-4-isopropylcyclohexane |
1339196-01-8 | 98% | 250mg |
¥19047.00 | 2024-08-09 | |
Enamine | EN300-1134081-5g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1134081-0.1g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1134081-1.0g |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane |
1339196-01-8 | 1g |
$884.0 | 2023-06-09 |
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexaneに関する追加情報
Professional Introduction to Compound with CAS No. 1339196-01-8 and Product Name: 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane
The compound with the CAS number 1339196-01-8 and the product name 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and material science. The presence of multiple functional groups, including a bromomethyl moiety and an allyl ether linkage, makes it a versatile intermediate for constructing complex molecular architectures.
Recent research in the domain of medicinal chemistry has highlighted the importance of cyclohexane derivatives in the design of novel therapeutic agents. The structural motif of 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane offers a promising scaffold for further functionalization, enabling the synthesis of molecules with tailored biological activities. Specifically, the bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, while the butan-2-yloxy and propan-2-yl substituents contribute to steric and electronic modulation, influencing the compound's pharmacokinetic properties.
In the context of drug discovery, this compound has been explored as a precursor for developing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives with potential antiviral and anti-inflammatory effects. The cyclohexane ring, a common pharmacophore in many bioactive molecules, enhances solubility and metabolic stability, making it an attractive scaffold for oral administration. Furthermore, the strategic placement of the allyl ether group allows for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are pivotal in constructing biaryl systems prevalent in many drugs.
The synthesis of 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed reactions and organometallic chemistry have been employed to achieve high yields and regioselectivity. These synthetic strategies not only highlight the compound's synthetic utility but also reflect the broader trends in chemical research towards sustainable and efficient synthesis. The use of green chemistry principles has been increasingly integrated into these processes, minimizing waste and maximizing atom economy.
From a pharmaceutical perspective, the structural features of this compound align with current trends in drug design, emphasizing modular scaffolds that can be readily modified to optimize bioactivity. The bromomethyl group, for example, is a well-established handle for introducing diverse functional groups via nucleophilic addition reactions. This reactivity has been leveraged in designing inhibitors targeting enzymes such as kinases and proteases, which are key players in many disease mechanisms. Additionally, the presence of both alkyl and alkoxy substituents provides opportunities for fine-tuning lipophilicity and polar surface area (PSA), critical parameters in drug-like properties.
Recent publications have begun to explore the potential of cyclohexane-based derivatives in addressing neurological disorders. The rigid cyclohexane ring can mimic natural product scaffolds known to interact with biological targets effectively. In particular, derivatives of this compound have shown promise in preclinical studies as modulators of neurotransmitter receptors. The ability to introduce diverse functional groups while maintaining structural integrity makes it a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
The versatility of 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane extends beyond pharmaceutical applications into materials science. Its unique structure allows for the creation of polymers with tailored properties, such as biodegradability or enhanced mechanical strength. Researchers are exploring its use as a monomer in synthesizing novel polymers that could find applications in biomedical devices or sustainable packaging materials. The dual functionality provided by the bromomethyl and allyl ether groups enables copolymerization with other monomers, leading to materials with hybrid characteristics that combine advantages from both components.
In conclusion, the compound with CAS number 1339196-01-8 and product name 1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane represents a cornerstone in modern synthetic chemistry and drug development. Its structural complexity and functional diversity make it an indispensable tool for medicinal chemists seeking to design innovative therapeutics. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving advancements across multiple disciplines within chemical science.
1339196-01-8 (1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane) Related Products
- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)
- 896046-15-4(3-(4-ethylphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 1805270-07-8(3-Chloro-2-(difluoromethyl)-5-iodo-6-methylpyridine)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)
- 2229108-39-6(4-(azidomethyl)-5-bromo-2-methoxyphenol)
- 1806810-98-9(Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate)




